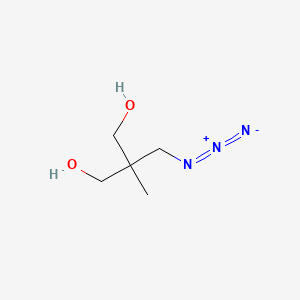
2-(Azidomethyl)-2-methylpropane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azidomethyl)-2-methylpropane-1,3-diol is an organic compound characterized by the presence of an azido group attached to a methylated propanediol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-2-methylpropane-1,3-diol typically involves the reaction of 2-(Chloromethyl)-2-methyl-1,3-propanediol with sodium azide in an appropriate solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the substitution of the chlorine atom with the azido group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Click Chemistry: Cycloaddition Reactions
The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole derivatives (Table 1).
Table 1: CuAAC Reaction Outcomes with 2-(Azidomethyl)-2-methylpropane-1,3-diol
- Computational Insights : DFT studies show bis-triazole formation is thermodynamically favored (ΔH = -113.56 kcal/mol) but kinetically slower than mono-triazole synthesis .
Esterification and Polymerization
The diol undergoes esterification and polymerization to form energetic materials or functional polymers (Table 2).
Table 2: Esterification and Polymerization Reactions
- Key Data : Polyurethanes derived from this diol exhibit glass transition temperatures (Tg) between -45°C and -30°C, suitable as energetic binders .
Thermal Decomposition
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Polymers
One of the primary applications of 2-(azidomethyl)-2-methylpropane-1,3-diol is as a monomer in the synthesis of novel polymers. It can be utilized in the production of polyester resins, which are essential for coatings and gel coats. The compound acts as a polymer modifier or additive, enhancing the properties of the final product, such as thermal stability and mechanical strength .
Case Study: Polyester Resins
- Application : Used in gel coats and coatings.
- Benefits : Improved durability and resistance to environmental factors.
- Yield : High yields reported in polymerization reactions involving this compound.
Click Chemistry Applications
The azide group in this compound makes it an excellent candidate for click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the formation of triazole compounds, which are valuable in drug discovery and materials science.
Case Study: Triazole Derivatives
- Method : CuAAC with propargylic esters.
- Outcome : Formation of water-soluble triazole derivatives with antibacterial properties.
- Efficiency : High antibacterial activity comparable to commercial antibiotics like ampicillin .
Bioconjugation and Drug Delivery Systems
The ability to functionalize biomolecules with this compound has implications in bioconjugation strategies. The azide can be used to attach drugs or imaging agents to biological targets, enhancing their therapeutic efficacy or visibility.
Case Study: Drug Delivery Systems
- Application : Conjugation with chitin derivatives.
- Results : Creation of nanoparticles that showed enhanced antibacterial activity.
- Reusability : Catalysts derived from these conjugates can be reused multiple times without loss of activity .
Synthesis of Energetic Materials
Research has indicated that compounds containing azide functionalities can serve as precursors for energetic materials. This compound can be involved in synthesizing nitrogen-rich compounds with potential applications in propellants and explosives.
Case Study: Energetic Performance
- Compound : Azidonitramino ethers derived from azides.
- Performance : Exhibited promising energetic properties suitable for developing environmentally friendly materials .
Catalysis
The compound has been explored as a catalyst in various organic reactions due to its unique structural features. Its derivatives have shown effectiveness in catalyzing aldol reactions under mild conditions.
Data Table: Catalytic Activity
| Reaction Type | Catalyst Type | Yield (%) | Notes |
|---|---|---|---|
| Aldol Reaction | Water-soluble triazole derivatives | Up to 90 | Non-toxic and reusable at least 10 times |
| CuAAC | Azide-functionalized polymers | High | Effective for synthesizing complex molecules |
Wirkmechanismus
The mechanism of action of 2-(Azidomethyl)-2-methylpropane-1,3-diol involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reactivity is exploited in click chemistry for the efficient and selective modification of molecules . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being modified.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Azidomethyl)cyclopropane-1,1-dicarboxylic acid: Another azido compound with a cyclopropane backbone.
3-Azido-2,2-bis(azidomethyl)propyl 2-azidoacetate: A highly azido-functionalized compound.
Uniqueness
2-(Azidomethyl)-2-methylpropane-1,3-diol is unique due to its combination of an azido group with a methylated propanediol backbone, which imparts specific reactivity and stability. This makes it particularly useful in applications requiring selective modification and functionalization of molecules.
Eigenschaften
Molekularformel |
C5H11N3O2 |
|---|---|
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
2-(azidomethyl)-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C5H11N3O2/c1-5(3-9,4-10)2-7-8-6/h9-10H,2-4H2,1H3 |
InChI-Schlüssel |
IHPRWRLUJYAIQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN=[N+]=[N-])(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















